molecular formula C18H18N2O2S B047466 (5-Dimethylaminonaphthalene-1-sulfonamido) benzene CAS No. 34532-47-3

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene

Cat. No. B047466
CAS RN: 34532-47-3
M. Wt: 326.4 g/mol
InChI Key: UCUULWNDKYKHTN-UHFFFAOYSA-N
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Description

“(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” is a chemical compound with the molecular formula C18H18N2O2S . It has an average mass of 326.413 Da and a monoisotopic mass of 326.108887 Da . This compound is utilized in various scientific research fields, including organic synthesis, pharmaceuticals, and fluorescence imaging.


Molecular Structure Analysis

The molecular structure of “(5-Dimethylaminonaphthalene-1-sulfonamido) benzene” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Relevant Papers One relevant paper is "Interaction Between 5-Dimethylaminonaphthalene-1-Sulfonamido and Human Serum Albumin" . The paper used the fluorescence of DNSA (5-dimethyl-aminonaphthalene-1-sulfonamido) in solution with human serum albumin to study the binding characteristics of DNSA to this protein. Such binding is apparently hydrophobic in nature and occurs near the tryptophan residue of the protein .

Scientific Research Applications

Green Chemistry Solvent Applications

Dansyl-aniline: derivatives have been explored as potential non-toxic replacements for common polar aprotic solvents . This application is significant in the field of green chemistry, where there is a push for more environmentally friendly and sustainable chemical processes.

Fluorescent Probes for Heavy Metal Detection

The compound has been used to synthesize Schiff-base ligands for fluorescent probes, which are instrumental in detecting heavy-metal-based nanomaterials in aqueous solutions . This is particularly important for environmental monitoring and safety.

White Light Emission in Organic Compounds

A mixture involving Dansyl-aniline has been reported to produce almost pure white light emission (WLE) when combined with other fluorescent organic compounds . This has implications for the development of new lighting technologies and display systems.

Accelerated Nucleophilic Substitution Reactions

Dansyl-aniline: has been utilized to accelerate nucleophilic substitution reactions, which are fundamental in organic synthesis . This enhances the efficiency of chemical reactions, which is beneficial for pharmaceutical and material science research.

Drug and Gene Delivery Systems

The compound’s derivatives have been incorporated into amphiphilic block copolymer micelles for co-loading with drugs and DNA . This application is crucial for the advancement of targeted drug delivery systems and gene therapy.

Synthesis of Organosilicon Compounds

Dansyl-aniline: is also used as a reagent in the synthesis of organosilicon compounds, which are valuable in various industrial applications, including electronics and coatings.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as prothrombin and coagulation factor vii . These proteins play crucial roles in the coagulation cascade, a series of reactions essential for blood clotting.

Mode of Action

It’s known that the compound belongs to the class of organic compounds known as 1-naphthalene sulfonates . These compounds contain a naphthalene moiety carrying a sulfonic acid group at the 1-position. Naphthalene is a bicyclic compound made up of two fused benzene rings . The sulfonic acid group can form hydrogen bonds with proteins, potentially altering their function.

Biochemical Pathways

For instance, some naphthalene derivatives have been found to inhibit photosynthesis , suggesting that Dansyl-aniline might interact with similar biochemical pathways.

Pharmacokinetics

Similar compounds have been found to exhibit high leaching potential , suggesting that Dansyl-aniline might also have high bioavailability.

Result of Action

For instance, some naphthalene derivatives have been found to exhibit antimicrobial activity , suggesting that Dansyl-aniline might also have similar effects.

Action Environment

The action of Dansyl-aniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the compound, potentially influencing its interaction with its targets . Additionally, the presence of other compounds in the environment can also affect the action of Dansyl-aniline .

properties

IUPAC Name

5-(dimethylamino)-N-phenylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-20(2)17-12-6-11-16-15(17)10-7-13-18(16)23(21,22)19-14-8-4-3-5-9-14/h3-13,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUULWNDKYKHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Dimethylaminonaphthalene-1-sulfonamido) benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What novel synthesis method for dansyl aniline is presented in the research?

A1: The research introduces a rapid and efficient synthesis method for dansyl aniline using dual-tip reactive paper spray ionization []. This technique facilitates a nucleophilic substitution reaction between dansyl chloride and aniline under ambient conditions, offering a potentially greener and faster alternative to traditional synthetic routes.

Q2: How does the structure of dansyl aniline relate to its fluorescence properties?

A2: While not directly addressed in the provided research, it is known that the structure of dansyl aniline contributes to its fluorescent nature. The dimethylaminonaphthalene group acts as a fluorophore, capable of absorbing light and subsequently emitting it at a longer wavelength. This property makes dansyl aniline and its derivatives valuable in various applications, including fluorescence microscopy and biochemical assays.

Q3: Can the fluorescence properties of dansyl aniline be modulated?

A3: While the provided research doesn't explore this, previous studies suggest that modifying the structure of dansyl aniline can alter its fluorescence properties. For instance, changing the substituents on the benzene ring or the dimethylamino group can influence the emitted color and intensity []. This tunability makes it a versatile tool in various research areas.

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